molecular formula C18H18FN5O B2735340 5-amino-N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 902470-31-9

5-amino-N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2735340
CAS No.: 902470-31-9
M. Wt: 339.374
InChI Key: SQDGCUKZINFUEY-UHFFFAOYSA-N
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Description

5-amino-N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18FN5O and its molecular weight is 339.374. The purity is usually 95%.
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Scientific Research Applications

Overview of Triazole Derivatives in Scientific Research

Triazole derivatives, including 5-amino-N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, play a crucial role in various scientific research areas due to their versatile chemical structure and biological activity. These compounds have been extensively studied for their applications in agriculture, medicine, material science, and more.

Applications in Agriculture and Medicine

Amino-1,2,4-triazoles, a category to which our compound of interest belongs, have been utilized in the production of agricultural products, pharmaceuticals, and more. They serve as the basic raw material in the fine organic synthesis industry, contributing to the development of insecticides, fungicides, plant growth regulators, and antimicrobial drugs among others. Their role in medicine is significant, with applications in producing drugs with antimicrobial effects and cardiological benefits (Nazarov et al., 2021).

Contribution to Material Science

The triazole derivatives' unique properties are leveraged in material science for the production of heat-resistant polymers and products with fluorescent properties. These applications highlight the compound's utility beyond biological effects, demonstrating its importance in developing advanced materials for various technological applications.

Role in Drug Discovery and Development

In the realm of pharmaceutical chemistry, 1,2,3-triazole derivatives, like the compound , are key scaffolds for drug discovery. Their stability and the ability to participate in hydrogen bonding make them suitable for developing new drugs with potential applications against a wide range of diseases. The synthesis of these compounds has been optimized to produce derivatives with enhanced biological activities, thereby broadening the scope of drug development and therapeutic applications (Kaushik et al., 2019).

Synthetic Routes and Chemical Reactivity

The exploration of synthetic routes for triazole derivatives, including our specific compound, remains a critical area of research. The advancements in synthetic chemistry have enabled the efficient preparation of these compounds, facilitating their study and application in various scientific fields. The chemical reactivity of these compounds, including interactions with electrophilic and nucleophilic reagents, provides a foundation for further modifications and the development of novel derivatives with desired properties (Makki et al., 2019).

Properties

IUPAC Name

5-amino-N-(2,3-dimethylphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c1-11-4-3-5-15(12(11)2)21-18(25)16-17(20)24(23-22-16)10-13-6-8-14(19)9-7-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDGCUKZINFUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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